molecular formula C23H19ClN2O3 B15017031 2-(2-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B15017031
M. Wt: 406.9 g/mol
InChI Key: QNVDFBPUPJJJKL-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound that features a chlorophenoxy group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 2-chlorophenol and an appropriate leaving group.

    Coupling Reaction: The final step involves coupling the benzoxazole derivative with the chlorophenoxy derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenoxy derivatives with different substituents.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-ethylbenzoxazolium tetrafluoroborate
  • 4-(5-chloro-2-(2-chlorophenyl)-1,3-benzoxazol-7-yl)-2-butanol
  • 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane

Uniqueness

2-(2-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H19ClN2O3/c1-2-15-7-12-21-19(13-15)26-23(29-21)16-8-10-17(11-9-16)25-22(27)14-28-20-6-4-3-5-18(20)24/h3-13H,2,14H2,1H3,(H,25,27)

InChI Key

QNVDFBPUPJJJKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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